5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one
Beschreibung
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one is a chemical compound with the molecular formula C12H12O4 It is a derivative of isobenzofuranone and contains a dioxolane ring
Eigenschaften
Molekularformel |
C12H12O4 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O4/c13-12-10-2-1-8(5-9(10)7-16-12)6-11-14-3-4-15-11/h1-2,5,11H,3-4,6-7H2 |
InChI-Schlüssel |
OWEOZKBRNNMRCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)CC2=CC3=C(C=C2)C(=O)OC3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one involves several steps. One common method includes the reaction of 5-bromo-2-benzofuran-1(3H)-one with a bromo(1,3-dioxolan-2-ylmethyl)zinc solution in the presence of palladium(II) acetate and trit-butyl phosphonium tetrafluoroborate as catalysts. The reaction is carried out in dimethylformamide (DMF) at 85°C for several hours . The product is then purified using techniques such as flash column chromatography and medium pressure liquid chromatography .
Analyse Chemischer Reaktionen
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-(1,3-dioxolan-2-ylmethyl)-3H-2-benzofuran-1-one can be compared with other isobenzofuranone derivatives and dioxolane-containing compounds. Similar compounds include:
5-(1,3-dioxolan-2-ylmethyl)isobenzofuran-1(3H)-one: A closely related compound with similar structural features.
Benzofuran derivatives: Compounds with a benzofuran core structure, used in various applications.
Dioxolane derivatives: Compounds containing a dioxolane ring, known for their stability and reactivity.
This compound stands out due to its unique combination of the isobenzofuranone and dioxolane moieties, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
